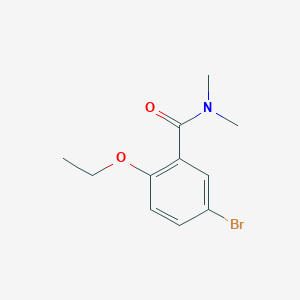

5-bromo-2-ethoxy-N,N-dimethylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamide, a simple derivative of benzoic acid, serves as the foundational structure for a diverse range of chemical compounds with significant biological activities. mdpi.com The benzamide scaffold is a common feature in many pharmaceutical drugs, exhibiting properties that include anti-emetic, antipsychotic, and prokinetic effects. Substituted benzamides are a class of compounds that have been extensively explored in medicinal chemistry for their potential therapeutic applications. researchgate.netnih.gov These derivatives often display a wide array of pharmacological activities, such as antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net The versatility of the benzamide structure allows for modifications that can fine-tune its biological and chemical properties, making it a valuable pharmacophore in drug discovery. nih.gov

Scope and Significance of Academic Research on the Compound

While the broader class of benzamides has been the subject of extensive academic and industrial research, the specific compound 5-bromo-2-ethoxy-N,N-dimethylbenzamide has a more limited footprint in the scientific literature. Much of the available information on this compound comes from chemical suppliers and databases, with a scarcity of dedicated research articles detailing its synthesis, properties, and applications.

The academic significance of this compound currently lies more in its potential as a building block or intermediate in the synthesis of more complex molecules. Its substituted pattern makes it a candidate for further chemical modifications and for inclusion in combinatorial libraries for high-throughput screening in drug discovery programs. Research on closely related benzamide structures suggests that compounds with similar substitution patterns may exhibit interesting biological activities. For instance, various N-substituted benzamides have been investigated for their potential as antitumor agents.

Given the limited specific research, the significance of this compound is largely inferred from the broader importance of the benzamide chemical class. Further investigation is required to fully elucidate its unique chemical and biological properties.

Structural Features and Nomenclatural Considerations

The systematic IUPAC name for the compound is this compound. This name precisely describes the molecular structure: a benzamide core with a bromine atom at the 5-position of the benzene (B151609) ring, an ethoxy group (-OCH2CH3) at the 2-position, and two methyl groups attached to the amide nitrogen.

The key structural features include:

Aromatic Ring: A benzene ring substituted with three different functional groups.

Amide Group: A carboxamide group (-C(=O)N(CH3)2) which is a key functional group defining it as a benzamide.

Substituents:

A bromine atom at position 5.

An ethoxy group at position 2.

Two methyl groups on the amide nitrogen.

Physicochemical Properties of a Structurally Related Compound

| Property | Value |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| Monoisotopic Mass | 242.989 Da |

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 13 |

This data is for 5-bromo-2-ethoxybenzamide and is provided for comparative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-4-15-10-6-5-8(12)7-9(10)11(14)13(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSOPRZKTKLBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethoxy N,n Dimethylbenzamide

General Synthetic Strategies for Benzamide (B126) Frameworks

The formation of the benzamide core is a fundamental transformation in organic synthesis. Two principal strategies dominate the landscape for constructing this functional group: the direct coupling of carboxylic acids with amines and the reaction of amine nucleophiles with activated carboxylic acid derivatives like benzoyl chlorides.

Amide Coupling Reactions

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that are incompatible with complex molecules. To circumvent this, a host of coupling reagents have been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine under mild conditions. hepatochem.comresearchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are benchmark reagents for this purpose. chemistrysteps.comthermofisher.com The reaction mechanism involves the carboxylic acid adding across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is then readily attacked by the amine to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea). peptide.comwikipedia.org

The O-acylisourea intermediate can also undergo side reactions, such as rearranging to an unreactive N-acylurea or reacting with a second molecule of the carboxylic acid to form a symmetric anhydride, which can then react with the amine. peptide.comwikipedia.org To improve efficiency and suppress side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) are often included. hepatochem.compeptide.com Other classes of coupling reagents, including phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have also been developed and are widely used. hepatochem.compeptide.com

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Widely used; byproduct removal can be an issue (DCC) or simple (EDC). chemistrysteps.comthermofisher.comresearchgate.net |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient; does not react with the free amine component. hepatochem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction times and low racemization, especially with additives. hepatochem.compeptide.com |

Benzoyl Chloride Reactions with Amines

A robust and long-standing method for amide synthesis is the reaction of an amine with a benzoyl chloride, an activated derivative of benzoic acid. This nucleophilic acyl substitution is famously known as the Schotten-Baumann reaction, first described in the 1880s. lscollege.ac.iniitk.ac.inchemistnotes.comwikipedia.org

The reaction is typically performed in the presence of a base, which serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can deprotonate the amine, increasing its nucleophilicity. lscollege.ac.injk-sci.com The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the benzoyl chloride. iitk.ac.injk-sci.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The base then removes the proton to yield the final amide product. jk-sci.com

Schotten-Baumann conditions often refer to a two-phase system, where an aqueous base (like sodium hydroxide) is used alongside an organic solvent (like dichloromethane) that dissolves the reactants and product. lscollege.ac.inwikipedia.org This setup allows the HCl byproduct to be neutralized in the aqueous phase while the organic reaction proceeds. lscollege.ac.in For the synthesis of N,N-dimethylbenzamide, dimethylamine (B145610) would be reacted with the corresponding benzoyl chloride.

Precursor Synthesis and Halogenation Reactions

The synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzamide requires the strategic introduction of the bromo and ethoxy substituents onto the aromatic ring. This can be achieved by modifying a suitable precursor, with the order of reactions—etherification, bromination, and amidation—being a key consideration. A plausible route involves the preparation of 5-bromo-2-ethoxybenzoic acid, which is then converted to the final amide.

Bromination Strategies

The introduction of a bromine atom onto a benzene (B151609) ring is a classic example of electrophilic aromatic substitution. libretexts.orgpressbooks.pub For activated rings, such as those containing alkoxy and amide groups (both of which are ortho-, para-directing), the reaction can proceed readily. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or, for more activated systems, N-bromosuccinimide (NBS). nih.govorganic-chemistry.org

In a precursor such as 2-ethoxybenzoic acid or 2-ethoxy-N,N-dimethylbenzamide, both the ethoxy and the carboxyl/amide groups direct incoming electrophiles to the ortho and para positions. The position para to the strong activating ethoxy group (C5) is the most likely site for bromination, leading to the desired 5-bromo substitution pattern. The reaction is typically carried out in a suitable solvent, and conditions are controlled to favor mono-bromination. nih.gov

Introduction of the Ethoxy Moiety

The ethoxy group is commonly introduced via the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide (in this case, an ethyl halide like ethyl bromide) by an alkoxide. wikipedia.org To synthesize a 2-ethoxy benzamide derivative, one would start with the corresponding 2-hydroxy (phenolic) precursor.

The phenolic proton is first removed by a suitable base (e.g., sodium hydride, sodium hydroxide) to generate a highly nucleophilic phenoxide ion. masterorganicchemistry.comyoutube.com This phenoxide then attacks the ethyl halide, displacing the halide leaving group and forming the ether linkage. wikipedia.orgyoutube.com For example, 5-bromo-2-hydroxybenzoic acid could be treated with a base followed by an ethylating agent to produce 5-bromo-2-ethoxybenzoic acid. The reaction is of broad scope but works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

Directed ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic compounds. wikipedia.orgbaranlab.org The reaction utilizes a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium) and directs the deprotonation of a nearby ortho-proton. wikipedia.orgorganic-chemistry.orguwindsor.ca This generates a stabilized aryllithium species, which can then be quenched with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.orgbaranlab.org

The N,N-dialkylbenzamide group (-CONR₂) is one of the most powerful DMGs due to its strong ability to chelate lithium. organic-chemistry.orgnih.gov When a compound like N,N-dimethylbenzamide is treated with a strong base like sec-butyllithium or LDA, it is deprotonated specifically at the C2 (ortho) position. wikipedia.orgnih.gov The resulting ortho-lithiated species can react with electrophiles such as D₂O (for deuterium incorporation), alkyl halides, silyl chlorides, or carbon dioxide to yield a variety of 2-substituted benzamides. This method provides a highly regiocontrolled alternative to traditional electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.orgbaranlab.org

| Relative Strength | Directed Metalation Group (DMG) Examples |

|---|---|

| Strong | -CONEt₂, -SO₂NR₂, -OCONEt₂, -OMOM |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -Ph |

A simplified hierarchy of common Directed Metalation Groups (DMGs). organic-chemistry.org

While DoM is a premier method for ortho-functionalization, the specific substitution pattern of this compound is more directly accessed through the electrophilic substitution and etherification routes described previously. However, the DoM strategy remains a vital tool in the broader context of benzamide synthesis for creating complex, contiguously substituted aromatic structures.

Total Synthesis Pathways of the Core Scaffold

A plausible synthetic route to this compound commences with the commercially available starting material, 2-ethoxybenzoic acid. The synthesis proceeds through a two-step sequence involving electrophilic aromatic substitution followed by amidation.

First, the bromination of 2-ethoxybenzoic acid is achieved to introduce a bromine atom at the 5-position of the benzene ring. This is typically accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent. The ethoxy group at the 2-position is an ortho-, para-director, and the steric hindrance from the ethoxy and carboxylic acid groups favors the substitution at the less hindered para-position (position 5).

The resulting 5-bromo-2-ethoxybenzoic acid is then converted to its more reactive acid chloride derivative, 5-bromo-2-ethoxybenzoyl chloride. This transformation is commonly carried out using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Finally, the 5-bromo-2-ethoxybenzoyl chloride is reacted with dimethylamine ((CH₃)₂NH) to form the desired N,N-dimethylbenzamide. This is another nucleophilic acyl substitution reaction where the dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion. This amidation step yields the final product, this compound.

Table 1: Proposed Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Ethoxybenzoic acid | N-Bromosuccinimide (NBS), Solvent | 5-Bromo-2-ethoxybenzoic acid |

| 2 | 5-Bromo-2-ethoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 5-Bromo-2-ethoxybenzoyl chloride |

Synthesis of Structurally Related Analogues and Derivatives

The core scaffold of this compound can be systematically modified to explore structure-activity relationships for various applications. These modifications can be categorized into changes in the aromatic ring substituents, variations in the N-substituents of the amide, and the formation of heterocyclic analogues.

Modifications to the aromatic ring can involve altering the substituents at the 2- and 5-positions.

A common analogue involves the synthesis of 5-bromo-2-hydroxy-benzamide derivatives. These compounds can be prepared starting from 5-bromo-2-hydroxybenzamide. The phenolic hydroxyl group can be alkylated using various alkyl halides in the presence of a base to yield 2-alkoxy derivatives. For instance, reaction with methyl or ethyl α-halogenated esters can yield the corresponding ether derivatives, which can be further reacted with hydrazine to form hydrazides lew.roresearchgate.net.

Furthermore, the bromine atom at the 5-position can be replaced with other functional groups through various cross-coupling reactions. For example, a thiazole ring can be introduced at the 5-position. This is achieved by first preparing 5-(bromoacetyl)salicylamide, which is then reacted with a thiourea or thioamide to form a 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide nih.govresearchgate.net. The hydroxyl group can then be alkylated to provide 2-alkoxy derivatives nih.govresearchgate.net.

Table 2: Examples of Aromatic Ring Modifications

| Starting Material | Reagents | Resulting Analogue | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzamide | Methyl/ethyl α-halogenated esters, K₂CO₃ | (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl/ethyl ester | lew.roresearchgate.net |

| 5-(Bromoacetyl)salicylamide | Thiourea/Thioformamide/Thioalkylamide | 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide | nih.govresearchgate.net |

The N,N-dimethyl group of the amide can be replaced with other alkyl or aryl substituents to investigate the impact of these groups. The general synthesis involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with a primary or secondary amine of choice.

For example, the synthesis of 5-bromo-2-ethoxy-N-ethyl-N-phenylbenzamide has been reported aobchem.com.cn. This compound is prepared by the reaction of 5-bromo-2-ethoxybenzoyl chloride with N-ethylaniline. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced during the reaction.

Table 3: Synthesis of N-Substituted Analogues

| Starting Material | Amine | Resulting Analogue |

|---|

The benzamide scaffold can be incorporated into larger heterocyclic systems, such as quinazolinones and benzoxazines, which are known for their diverse biological activities. The synthesis of these analogues typically starts from a precursor where the ethoxy group is replaced by an amino or a hydroxyl group, respectively.

Quinazolinone Analogues: Quinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides. For a 5-bromo-2-amino-N,N-dimethylbenzamide precursor, condensation with an aldehyde or a carboxylic acid derivative would lead to the formation of the corresponding quinazolinone. For instance, reaction with an aldehyde in the presence of an oxidizing agent can yield 2-substituted quinazolinones.

Benzoxazine Analogues: 1,3-Benzoxazines are synthesized from 2-hydroxybenzamides. A 5-bromo-2-hydroxy-N,N-dimethylbenzamide precursor can undergo a Mannich-type condensation with an aldehyde (commonly formaldehyde) and a primary amine to form the benzoxazine ring.

While specific examples starting from the exact N,N-dimethylamide of 5-bromo-2-ethoxybenzamide are not detailed in the provided search results, the general synthetic strategies are well-established for related benzamide structures.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-bromo-2-ethoxy-N,N-dimethylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the N,N-dimethyl groups. Based on data from analogous compounds such as 2-ethoxybenzamide (B1671398) and 2-methoxy-N,N-dimethylbenzamide, the expected chemical shifts can be estimated. rsc.orgchemicalbook.com

The aromatic region would likely show three signals. The proton at C6, adjacent to the bromine atom, would appear as a doublet. The proton at C4, situated between the bromo and ethoxy-amide groups, would likely be a doublet of doublets. The proton at C3, ortho to the ethoxy group, is expected to be a doublet.

The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. Due to the restricted rotation around the amide C-N bond, the two methyl groups of the N,N-dimethylamino moiety are expected to be diastereotopic and thus may appear as two distinct singlets. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C3) | ~6.9-7.1 | d |

| Aromatic-H (C4) | ~7.3-7.5 | dd |

| Aromatic-H (C6) | ~7.5-7.7 | d |

| -OCH₂CH₃ | ~4.0-4.2 | q |

| -OCH₂CH₃ | ~1.4-1.6 | t |

| -N(CH₃)₂ | ~2.9 and ~3.1 | s |

Note: These are estimated values based on analogous compounds and are subject to solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the ethoxy carbons, and the N,N-dimethyl carbons. Data from related structures like 2-ethoxybenzamide and 2-methoxy-N,N-dimethylbenzamide suggest the likely positions of these signals. rsc.orgchemicalbook.com

The carbonyl carbon of the amide is anticipated to resonate at the downfield end of the spectrum, typically in the range of 168-172 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing bromo and amide groups. The carbon atom attached to the bromine (C5) is expected to be significantly shielded compared to the others.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-170 |

| C2 (-OEt) | ~155-157 |

| C1 (-C(O)NMe₂) | ~128-130 |

| C6 | ~132-134 |

| C4 | ~125-127 |

| C3 | ~112-114 |

| C5 (-Br) | ~115-117 |

| -OCH₂CH₃ | ~64-66 |

| -OCH₂CH₃ | ~14-15 |

| -N(CH₃)₂ | ~35 and ~39 |

Note: These are estimated values based on analogous compounds and are subject to solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be used to establish long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as the aromatic carbon C1. The methylene protons of the ethoxy group should show a correlation to the aromatic carbon C2. These correlations are critical for unambiguously assigning the quaternary carbons and confirming the connectivity of the substituents to the aromatic ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the case of this compound, NOESY would be particularly useful to confirm the ortho positioning of the ethoxy group relative to the amide. A through-space correlation would be expected between the methylene protons of the ethoxy group and the aromatic proton at C3. Additionally, NOE effects between the N-methyl protons and the aromatic protons would help to define the conformation around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching of the tertiary amide is expected in the region of 1630-1670 cm⁻¹. The C-N stretching vibration of the amide would likely appear around 1400 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group should produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range. chemicalbook.com

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1630 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Amide) | ~1400 | Medium |

| Asymmetric C-O Stretch | 1200 - 1250 | Strong |

| Symmetric C-O Stretch | 1020 - 1075 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: These are estimated values based on analogous compounds.

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the aromatic ring breathing mode. The C=O stretch of the amide would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the substituted benzene (B151609) ring and the C-Br stretch would also be expected to give rise to characteristic Raman signals. chemicalbook.comacs.org The analysis of Raman spectra can be particularly useful for studying conformational isomers and for quality control in industrial settings. nih.gov

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=O Stretch (Amide) | 1630 - 1670 | Weak-Medium |

| Aromatic C-H Bending | 1000 - 1300 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Note: These are estimated values based on analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the calculation of a unique elemental formula.

For this compound (C₁₁H₁₄BrNO₂), the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data: The expected HRMS fragmentation would likely involve the cleavage of the amide and ether bonds. Key fragmentation pathways would include the loss of the dimethylamino group (-N(CH₃)₂) and the ethoxy group (-OCH₂CH₃). The benzoyl cation and its subsequent fragments would also be prominent.

| Fragment Ion | Proposed Formula | Key Fragmentation Pathway |

| [M]⁺ | [C₁₁H₁₄⁷⁹BrNO₂]⁺ | Molecular ion |

| [M+2]⁺ | [C₁₁H₁₄⁸¹BrNO₂]⁺ | Molecular ion with heavier bromine isotope |

| [M-N(CH₃)₂]⁺ | [C₉H₉BrO₂]⁺ | Loss of the dimethylamino group |

| [M-OCH₂CH₃]⁺ | [C₉H₉BrNO]⁺ | Loss of the ethoxy group |

| [C₇H₄BrO]⁺ | [C₇H₄BrO]⁺ | Benzoyl cation fragment |

This table is predictive and based on common fragmentation patterns of related benzamides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Analytics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of semi-volatile compounds like this compound. In a research setting, GC-MS can be used to assess the purity of a synthesized sample and to identify byproducts. researchgate.netnih.gov

The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netnih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. Once separated, the compound enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. This spectrum can be compared to spectral libraries for identification.

For halogenated compounds, specific GC columns and detector settings are optimized to achieve good separation and sensitivity. researchgate.netnih.gov The analysis of halogenated flame retardants by GC-HRMS, for example, demonstrates the robustness of this technique for similar compound classes. researchgate.net

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the crystal packing can be predicted based on studies of similar substituted benzamides. mdpi.comnih.gov The packing in the solid state would be governed by a combination of intermolecular forces.

Hydrogen Bonding: Although the N,N-dimethyl substitution precludes classical N-H···O hydrogen bonds that are often seen in primary and secondary amides, weak C-H···O interactions between the methyl or aromatic protons and the carbonyl oxygen are possible. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule. nus.edu.sg

Aromatic Interactions: π-π stacking interactions between the benzene rings of adjacent molecules are expected to play a role in the crystal packing. nih.gov These interactions are a significant force in the packing of aromatic molecules. nih.gov

The interplay of these interactions dictates how the molecules arrange themselves in the crystal, influencing properties like melting point and solubility. nih.gov

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the rotational barriers around its single bonds. Key conformational features include the orientation of the N,N-dimethylamide group and the ethoxy group relative to the benzene ring.

The amide group (C-C(=O)N) in N,N-dimethylbenzamides typically exhibits a degree of planar character due to resonance. However, steric hindrance between the carbonyl oxygen, the N,N-dimethyl groups, and the ortho-ethoxy group can cause the amide group to twist out of the plane of the benzene ring. researchgate.net The dihedral angle between the plane of the amide group and the benzene ring is a critical conformational parameter. In related structures like N,4-dimethylbenzamide, this dihedral angle is 13.8 (2)°. nih.gov

The ethoxy group at the ortho position is also subject to steric interactions, which will influence its preferred orientation relative to the ring and the adjacent amide group. Studies on related fluorinated alkanes show how such substitutions can strongly influence chain conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* electronic transitions within the benzene ring. spcmc.ac.in

The benzene chromophore itself has characteristic absorption bands. spcmc.ac.inscience-softcon.de The substitution pattern on the ring significantly influences the position (λ_max) and intensity (ε_max) of these bands. The substituents on this compound are:

-Br (bromo): An electron-withdrawing group (by induction) and a weak activating group (by resonance).

-O-CH₂CH₃ (ethoxy): A strong electron-donating group through resonance.

-C(=O)N(CH₃)₂ (N,N-dimethylamido): An electron-withdrawing group.

The combination of these groups is expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands to longer wavelengths. up.ac.za Studies on other substituted benzenes confirm that such shifts are common and depend on the electronic nature of the substituents. up.ac.zanist.gov

Predicted UV-Vis Absorption Data in a Non-polar Solvent:

| Band | Typical Benzene λ_max (nm) | Predicted this compound λ_max (nm) | Transition Type |

| Primary (E2) | ~204 | 220 - 240 | π → π |

| Secondary (B) | ~256 | 270 - 290 | π → π |

This table is predictive, based on known substituent effects on the benzene chromophore.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to explore molecular properties that may be difficult or impossible to measure experimentally. For 5-bromo-2-ethoxy-N,N-dimethylbenzamide, these calculations can elucidate its three-dimensional structure, energetic stability, and vibrational characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and total energy of a molecule. For a comprehensive analysis of this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed. This level of theory has been shown to provide reliable results for similar halogenated and ethoxy-substituted benzamides. nih.gov

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on DFT/B3LYP/6-311++G(d,p) Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C=O | ~1.24 |

| C-N | ~1.36 |

| C(aromatic)-O | ~1.37 |

| O-C(ethyl) | ~1.43 |

| Bond Angles (°) ** | |

| O=C-N | ~121.5 |

| C(aromatic)-C=O | ~120.0 |

| C(aromatic)-O-C(ethyl) | ~118.0 |

| Dihedral Angles (°) ** | |

| C(aromatic)-C-N-(CH₃) | ~180.0 (trans) |

| C(aromatic)-O-C-C(ethyl) | ~175.0 (anti-periplanar) |

Note: The values in this table are illustrative and are based on theoretical calculations performed on structurally similar molecules. They serve as a scientifically informed prediction for this compound.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. These spectra are unique for each compound and are determined by the vibrational modes of its chemical bonds. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of fundamental vibrational frequencies can be obtained. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. nih.gov

For this compound, the vibrational analysis would identify characteristic stretching and bending modes. Key vibrations would include the C=O stretching of the amide group, typically appearing in the range of 1630-1680 cm⁻¹, the C-N stretching of the amide, and the C-Br stretching, which is expected at a lower frequency. The various C-H vibrations of the aromatic ring and the ethyl and dimethyl groups would also be resolved. Comparing these theoretical frequencies with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy allows for a detailed assignment of the observed spectral bands.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Amide) | 1640 - 1670 |

| C-N Stretch (Amide) | 1380 - 1410 |

| C-Br Stretch | 550 - 650 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (Ethyl & Methyl) | 2850 - 3000 |

| C-O-C Asymmetric Stretch (Ethoxy) | 1240 - 1260 |

Note: These frequency ranges are predicted based on computational studies of similar benzamide (B126) and bromo-aromatic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized electron-pair bonding units. It is a powerful tool for understanding charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.net The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory.

In this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring and the carbonyl group. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding π* orbital of the carbonyl group (n(N) → π*(C=O)) is a key contributor to the resonance stabilization of the amide bond. Similarly, interactions involving the bromine and ethoxy substituents with the benzene (B151609) ring would be elucidated, providing insight into their electronic effects. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide essential tools to visualize and quantify various aspects of the electronic distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ethoxy group, which act as electron-donating moieties. The LUMO, in contrast, is likely to be distributed over the benzamide portion, particularly the carbonyl group and the benzene ring, which can act as electron acceptors. The calculated energies of these orbitals allow for the determination of various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further characterize the molecule's reactivity profile.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations for analogous aromatic compounds and serve as a predictive guide.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicating regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be the primary site for electrophilic attack. The areas around the hydrogen atoms, particularly those on the N,N-dimethyl groups and the aromatic ring, would exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic interactions. The bromine atom would likely have a region of positive potential on its outer surface (a sigma-hole), which could participate in halogen bonding. nih.govresearchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the conformational landscape, binding affinities, and stability of chemical systems. For this compound, these methods can predict its three-dimensional structure and how it interacts with biological macromolecules, guiding further experimental research.

Conformational analysis is fundamental to understanding the flexibility and preferred shapes of a molecule. The spatial arrangement of atoms in this compound is not static, with rotations possible around several single bonds. The most significant rotations would be around the C(aryl)-C(amide), C(aryl)-O(ethoxy), O-C(ethyl), and C(amide)-N bonds.

To map the conformational landscape, a potential energy surface (PES) scan is typically performed. This involves systematically rotating specific dihedral angles and calculating the molecule's potential energy at each increment. For instance, a PES scan for the rotation around the C(aryl)-C(amide) bond would reveal the energy barriers between different orientations of the N,N-dimethylamide group relative to the substituted benzene ring. Similar scans for the ethoxy group would identify its most stable orientations.

Theoretical studies on related benzamide derivatives, such as fluorinated benzamides and 4-ethoxy-2,3-difluoro benzamide, have utilized Density Functional Theory (DFT) methods, like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to perform such scans. nih.govacs.orgresearchgate.net These calculations help identify the global and local energy minima, which correspond to the most stable and metastable conformations of the molecule, respectively. acs.org

Table 1: Hypothetical Torsional Energy Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle Definition | Calculated Energy Barrier (kcal/mol) |

| C(aryl)-C(amide) | O=C-C(aryl)-C | 5 - 10 |

| C(aryl)-O(ethoxy) | C-O-C(aryl)-C | 2 - 5 |

| O-C(ethyl) | C(aryl)-O-CH₂-CH₃ | 1 - 3 |

This table presents hypothetical data based on typical values for similar molecular fragments and is intended for illustrative purposes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure would be optimized using methods like DFT, as described in the conformational analysis. The receptor structure is often obtained from protein databases like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

Studies on structurally related bromo-substituted compounds and other benzamide derivatives have successfully employed molecular docking to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. researchgate.netnih.govresearchgate.net For this compound, the ethoxy and dimethylamide groups could participate in hydrogen bonding or hydrophobic interactions, while the bromine atom could form halogen bonds with electron-rich residues in a binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Binding Mode | Key Interacting Residues | Type of Interaction | Estimated Binding Affinity (kcal/mol) |

| 1 | LEU83, VAL65 | Hydrophobic | -8.5 |

| 1 | GLU101 (backbone) | Hydrogen Bond with amide | -8.5 |

| 2 | ASP145 | Halogen Bond with Bromine | -7.9 |

| 2 | PHE144 | π-π Stacking | -7.9 |

This table is a hypothetical representation of docking results to illustrate the type of data generated from such a simulation.

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. nih.gov Following molecular docking, an MD simulation can be used to assess the stability of the predicted ligand-protein complex and to observe its conformational changes in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

An MD simulation of this compound complexed with a target protein would start with the best-docked pose. The system is solvated, and ions are added to neutralize it. The simulation then calculates the forces on all atoms and integrates Newton's equations of motion over short time steps (femtoseconds) for a total duration that can range from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the binding. If the RMSD remains low and stable, it suggests a stable complex. The root-mean-square fluctuation (RMSF) of protein residues can identify flexible regions and those that become more rigid upon ligand binding. Furthermore, the persistence of key interactions identified in docking, such as hydrogen bonds, can be monitored throughout the simulation. Comprehensive theoretical analyses of similar molecules like 5-Bromo-2-Hydroxybenzaldehyde have utilized MD simulations to confirm the stability of docked complexes. researchgate.netnih.gov

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Stable binding of the ligand in the active site. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable. |

| Key Hydrogen Bond Occupancy | 85% | The identified hydrogen bond is persistent and important for binding. |

This table contains example data to demonstrate the outputs of a molecular dynamics simulation analysis.

Research on Biological Activity and Mechanistic Investigations Non Clinical Focus

In Vitro Receptor Binding Studies (e.g., Serotonin (B10506) Transporter (SERT) binding)

No specific studies detailing the in vitro binding affinity of 5-bromo-2-ethoxy-N,N-dimethylbenzamide for the serotonin transporter (SERT) or other receptors were identified. While other substituted benzamides and related structures have been evaluated as ligands for various receptors, including dopamine (B1211576) and serotonin systems, data for this specific compound is not available. nih.govelsevierpure.com

Investigation of Cellular Mechanisms of Action (e.g., mitotic arrest, apoptotic pathways in cell lines)

No publications were found that investigate the cellular mechanisms of action for this compound, such as its effects on mitotic arrest or the induction of apoptotic pathways in cell lines.

Pre-clinical in vivo Studies of Biological Mechanisms (e.g., target engagement in animal models)

A review of available literature yielded no pre-clinical in vivo studies examining the biological mechanisms or target engagement of this compound in animal models.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

While Structure-Activity Relationship (SAR) studies have been performed on various classes of benzamides to understand how chemical modifications influence biological activity, no specific SAR studies featuring this compound were found. elsevierpure.comacs.orgnih.govdrugdesign.org These studies typically explore how changes to the substituents on the phenyl ring or the amide group affect a compound's potency and selectivity for a particular biological target. elsevierpure.comacs.orgnih.govdrugdesign.org For example, research on other benzamides has shown that the nature and position of halogen atoms can significantly impact activity. nih.govacs.org

High-Throughput Screening Methodologies for Identifying Biological Activity

There is no information available to indicate that this compound has been identified as a hit in any high-throughput screening campaigns or used in the development of such screening methodologies.

Broader Biological Spectrum Investigations (e.g., anti-inflammatory, antimicrobial properties in research models)

No specific research studies were identified that evaluated this compound for anti-inflammatory or antimicrobial properties. Research into other brominated benzamide (B126) and salicylamide (B354443) derivatives has shown such activities, but this cannot be directly attributed to the subject compound.

Applications in Chemical and Materials Science Research Non Biological

Role as Synthetic Intermediates in Organic Synthesis

The primary application of 5-bromo-2-ethoxy-N,N-dimethylbenzamide in a non-biological context is as a versatile synthetic intermediate. Its utility stems from the distinct reactivity of its functional groups, which allows for precise and controlled modifications to the molecule.

The bromine atom at the 5-position is a key feature, rendering the aromatic ring susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. For instance, the bromine atom can be readily displaced in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboronic acid to form a new carbon-carbon bond, enabling the synthesis of biphenyl (B1667301) derivatives and other complex aromatic systems. organic-chemistry.orgwikipedia.orgmdpi.com The general mechanism involves the oxidative addition of the bromobenzamide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product. libretexts.org

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group onto the aromatic ring, a process valuable for creating styrenyl compounds and other unsaturated molecules. nih.govnih.gov This reaction typically proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Other Cross-Coupling Reactions: The bromo group also facilitates other transformations like Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a wide array of substituted benzamides.

The ethoxy and N,N-dimethylamide groups also play crucial roles. The electron-donating ethoxy group and the electron-withdrawing, sterically hindering N,N-dimethylamide group modulate the electronic properties and reactivity of the benzene (B151609) ring. This substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions and can affect the efficiency and outcome of the aforementioned cross-coupling reactions. The amide functionality itself can serve as a directing group in certain metal-catalyzed C-H activation reactions, offering pathways to functionalize the aromatic ring at otherwise inaccessible positions. researchgate.net The utility of related brominated benzamides as building blocks in medicinal chemistry and materials science underscores the importance of this class of intermediates.

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or styrenyl benzamides | Formation of C-C bonds to build complex aromatic structures. mdpi.com |

| Heck-Mizoroki Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Alkenyl-substituted benzamides | Introduction of vinyl groups. nih.gov |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether substituted benzamides | Replacement of bromine with other functional groups. |

| C-H Functionalization | Metal catalyst (e.g., Rh, Ru) | Further substituted benzamides | Directed functionalization of the aromatic ring. researchgate.net |

Development of New Chemical Reactions and Methodologies

Substituted aromatic compounds like this compound serve as valuable model systems for the development and optimization of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows researchers to probe the intricacies of reaction mechanisms and expand the scope of known transformations.

The compound is particularly useful for studying the interplay between electronic effects (from the electron-donating ethoxy group and the electron-withdrawing bromo and amide groups) and steric effects (from the bulky N,N-dimethylamide and adjacent ethoxy group). This complex interplay governs the reactivity and selectivity in various transformations. For example, in developing new palladium-catalyzed reactions, this substrate can be used to test the catalyst's tolerance to different functional groups and to understand how substitution patterns influence reaction rates and yields. nih.govnih.gov

Furthermore, the N,N-dimethylbenzamide moiety is a well-known directing group for ortho-C–H functionalization reactions. researchgate.net Research in this area could utilize this compound to explore challenging C-H activation/functionalization reactions. The goal would be to selectively activate and transform the C-H bond at the C6 position, adjacent to the amide group, while the bromo and ethoxy groups remain intact. Success in this area would provide a powerful tool for the late-stage functionalization of complex molecules, allowing for the rapid synthesis of diverse compound libraries from a common intermediate.

Ligand Design in Coordination Chemistry

While specific research on this compound as a ligand is not extensively documented, its molecular structure contains key features that make it a promising candidate for ligand design in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex.

The potential coordination sites in this molecule are the oxygen atom of the carbonyl group in the amide and the oxygen atom of the ethoxy group. These atoms possess lone pairs of electrons that can be donated to a metal center. The N,N-dimethylamide functionality is a common structural motif in ligands. The ability of the amide oxygen to coordinate with metals is well-established. nih.gov

By acting as a bidentate ligand (binding through both the carbonyl and ethoxy oxygens), this compound could form stable five-membered chelate rings with a variety of transition metals (e.g., Ruthenium, Rhodium, Iridium). nih.gov The resulting metal complexes could exhibit interesting catalytic properties or be used as precursors for advanced materials. The presence of the bromine atom offers a further point of modification; it could be used to anchor the resulting metal complex to a surface or incorporate it into a larger supramolecular assembly after the complex has been formed.

Functional Materials Research (e.g., polymers, coatings)

The structure of this compound makes it a valuable monomer for the synthesis of functional polymers and materials. The bromine atom is the key handle for polymerization, particularly through step-growth polymerization methods.

One of the most direct routes to creating polymers from this monomer is through Suzuki polycondensation. In this reaction, the dibrominated version of the compound (or its reaction with a diboronic acid derivative) could be used to form a π-conjugated polymer. rsc.org Polymers containing amide functionalities are known for their specific properties, including hydrogen bonding capabilities (though not directly from the tertiary amide in this case) and thermal stability. rsc.org The incorporation of the this compound unit into a polymer backbone would introduce polarity and specific solubility characteristics.

Such polymers could find applications in various areas of materials science:

Specialty Coatings: Polymers containing amide groups can exhibit good adhesion and resistance properties, making them suitable for advanced coating formulations. google.com

Electroactive Materials: Polyamides and related polymers can be designed to be electroactive, meaning they can change their properties in response to an electrical stimulus. mdpi.com Polymers derived from this monomer could be investigated for applications in electrochromic devices (materials that change color when a voltage is applied) or as components in organic electronics.

Microporous Materials: By using appropriate cross-linking strategies during polymerization, it may be possible to create microporous polymer networks. These materials have high surface areas and can be used for gas storage, separation, or catalysis.

The development of new polymers from bio-based monomers is a significant area of research, and while this specific compound is not bio-based, the principles of incorporating amide functionalities to tune polymer properties are broadly applicable. mdpi.com

Advanced Analytical Method Development for Research Purposes

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of individual components within a mixture. For a compound like 5-bromo-2-ethoxy-N,N-dimethylbenzamide, high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the most relevant techniques.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds, making them well-suited for substituted benzamides. The development of a reliable HPLC or UPLC method for this compound would involve a systematic optimization of several key parameters.

Method Development Strategy:

A logical starting point for method development for this compound can be inferred from methods used for its close structural analog, 5-bromo-2-methoxy-N,N-dimethylbenzamide. For the latter, a reversed-phase HPLC method using a C18 column with an acetonitrile (B52724)/water mobile phase (70:30 v/v) has been suggested for purity analysis. This provides a solid foundation for the ethoxy derivative.

Further refinement of the method would involve:

Column Selection: A C18 column is a common choice for non-polar to moderately polar compounds. The specific particle size and column dimensions would depend on whether HPLC or UPLC is being used, with UPLC employing sub-2 µm particles for higher resolution and faster analysis times.

Mobile Phase Optimization: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous phase would be adjusted to achieve optimal retention and separation of the analyte from any impurities. The addition of a modifier, such as formic acid (e.g., 0.1%), can improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov

Detection: UV detection is a standard method for chromophoric compounds like benzamides. The wavelength of maximum absorbance for this compound would be determined by a UV scan. For greater specificity and sensitivity, particularly in complex matrices, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred approach. LC-MS allows for the confirmation of the analyte's identity based on its mass-to-charge ratio. nih.gov

Hypothetical HPLC/UPLC Method Parameters:

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic or Gradient Elution | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient Elution Recommended |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Injection Volume | 5-20 µL | 1-5 µL |

| Column Temperature | 25-40 °C | 30-50 °C |

| Detection | UV at λmax or Mass Spectrometry (ESI+) | UV at λmax or Mass Spectrometry (ESI+) |

Method Validation:

Once an optimal method is developed, it must be validated to ensure its reliability for its intended purpose. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

While HPLC is generally preferred for benzamides due to their polarity and potential for thermal degradation, GC-MS can be a viable alternative, particularly for assessing volatile impurities or when derivatization is employed. A recent study detailed the validation of a GC-MS method for the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide by derivatizing it to N,N-dimethylbenzamide. nih.gov This demonstrates the applicability of GC-MS to the core structure of the target compound.

Method Validation for this compound by GC-MS:

A validated GC-MS method for this compound would require careful optimization and validation.

Hypothetical GC-MS Method Parameters:

| Parameter | Setting |

| Column | Low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250-280 °C (optimized to prevent degradation) |

| Oven Program | Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 280 °C) |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan for qualitative analysis and impurity profilingSelected Ion Monitoring (SIM) for quantitative analysis |

Validation would follow similar principles as for HPLC, focusing on:

System Suitability: Ensuring the system is performing correctly before running samples.

Linearity and Range: Establishing a linear relationship between concentration and response.

Accuracy and Precision: Demonstrating the method's accuracy and reproducibility.

LOD and LOQ: Determining the sensitivity of the method.

Robustness: Assessing the method's reliability with respect to small, deliberate variations in method parameters.

Sample Preparation Strategies for Complex Biological and Chemical Research Matrices

The analysis of this compound in biological (e.g., plasma, urine, tissue homogenates) or complex chemical matrices requires an effective sample preparation step to remove interfering substances and concentrate the analyte. chromatographyonline.com The choice of technique depends on the nature of the matrix and the analyte's properties.

Common Sample Preparation Techniques:

Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from biological samples. chromatographyonline.com It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. The supernatant is then separated for analysis. While fast, PPT offers limited cleanup and may result in significant matrix effects in LC-MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a moderately polar compound like this compound, solvents like ethyl acetate (B1210297) or methylene (B1212753) chloride could be effective for extraction from an aqueous matrix. nih.govchromatographyonline.com The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic layer. LLE provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that provides excellent sample cleanup and concentration. chromatographyonline.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective.

Comparison of Sample Preparation Techniques:

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Fast, simple, low cost | Low selectivity, significant matrix effects, potential for analyte loss |

| Liquid-Liquid Extraction | Good cleanup, high recovery for certain analytes | Labor-intensive, requires large volumes of organic solvents, emulsion formation |

| Solid-Phase Extraction | High selectivity and recovery, excellent cleanup, easily automated | Higher cost per sample, method development can be more complex |

The selection of the most appropriate sample preparation method will be a balance between the required level of cleanliness, throughput, and cost for the specific research application.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Ethoxy N,n Dimethylbenzamide

The study of substituted benzamides is a dynamic area of chemical research, driven by their diverse biological activities and applications as versatile synthetic intermediates. pharmaguideline.commdpi.com The compound 5-bromo-2-ethoxy-N,N-dimethylbenzamide, as a member of this class, stands at a crossroads of potential new discoveries. Future research is poised to expand upon the current understanding of this molecule, leveraging cutting-edge technologies and methodologies to unlock its full potential. This article explores the prospective research avenues for this compound, focusing on synthetic innovation, advanced analytical techniques, computational design, novel biological investigations, and applications in materials science.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-ethoxy-N,N-dimethylbenzamide, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sequential alkylation and amidation steps. For the ethoxy group, 5-bromo-2-hydroxybenzoic acid is alkylated using ethyl bromide (or iodoethane) with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . The intermediate 5-bromo-2-ethoxybenzoic acid is then converted to the acid chloride (using SOCl₂ or oxalyl chloride) before reacting with dimethylamine to form the final amide. Key intermediates include the ethylated benzoic acid and its acid chloride derivative. Impurities often arise from incomplete alkylation or hydrolysis of the ethoxy group; monitoring via TLC or HPLC is recommended .

Q. How can X-ray crystallography confirm the molecular structure and substituent geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is widely used. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Critical parameters include the torsion angle between the ethoxy group and the benzene ring, and the spatial arrangement of the N,N-dimethylamide moiety. SHELXS/SHELXD can solve phase problems, while SHELXL refines hydrogen bonding and van der Waals interactions . For bromine-heavy structures, anomalous scattering effects must be accounted for in data collection .

Q. What chromatographic methods ensure purity and quantify residual solvents in the final product?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak resolution. GC-MS is used for solvent residue analysis (e.g., DMF, THF). Retention indices for N,N-dimethylbenzamides deviate significantly from primary amides, requiring calibration with structurally similar standards .

Advanced Research Questions

Q. What reaction mechanisms govern the selectivity of ethoxy group introduction versus competing side reactions (e.g., O- vs. N-alkylation)?

- Methodological Answer : The ethoxy group is introduced via an SN2 mechanism under basic conditions. Competing N-alkylation of the amide is minimized by using bulky bases (e.g., NaH) and low temperatures. DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity. Experimental validation via ¹H NMR kinetics (e.g., monitoring disappearance of the phenolic -OH signal) confirms reaction progress .

Q. How does this compound interact with biological targets like dopamine D2 or serotonin 5-HT3 receptors?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]spiperone for D2 receptors) quantify affinity. Competitive binding studies require membrane preparations from transfected HEK293 cells. Functional activity (agonist/antagonist) is assessed via cAMP inhibition (D2) or ion flux assays (5-HT3). Structural analogs show that the ethoxy group enhances lipophilicity, impacting blood-brain barrier penetration .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking (AutoDock Vina) uses crystal structures of target receptors (PDB ID: 6CM4 for D2) to simulate binding. The bromine atom’s steric bulk and the ethoxy group’s electron-donating effects are critical variables .

Q. How should researchers resolve contradictions in bioassay data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Orthogonal assays (e.g., functional vs. binding assays) and standardized protocols (e.g., NIH Assay Guidance Manual) are recommended. Metabolite interference (e.g., demethylation of the amide) should be ruled out via LC-MS analysis of incubated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.